molecular formula C5H13NO B049565 3-Dimethylamino-1-propanol CAS No. 3179-63-3

3-Dimethylamino-1-propanol

Cat. No. B049565
Key on ui cas rn: 3179-63-3
M. Wt: 103.16 g/mol
InChI Key: PYSGFFTXMUWEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07674795B2

Procedure details

The procedure used in Example 233 is followed, but starting from 500 mg of 4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9-one, obtained in stage 1 of Example 241, 261 μl of 3-dimethylaminopropanol, 280 mg of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 50 mg of N,N-dimethylaminopyridine (DMAP) in a mixture of 4 ml of dichloromethane, 2 ml of tetrahydrofuran and 1 ml of dimethylformamide, for 20 hours at room temperature. After purification by flash chromatography on silica gel (40-63 μm), eluting with a mixture of dichloromethane and methanol (9/1 by volume) and then dichloromethane and ammonia as a 7N solution in methanol (9/1 by volume), in this way we obtain 582 mg of 4-{5-[(3-dimethylaminopropyl)carbonyloxy]-1H-benzimidazol-2-yl}-9H-fluoren-9-one, in the form of a yellow resin, which is used as it is in the following stage, with the following characteristics:
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9-one
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1[CH:26]=[CH:25][C:7]2[NH:8][C:9](C3C4C5C(=CC=CC=5)C(=O)C=4C=CC=3)=[N:10][C:6]=2[CH:5]=1)(O)=O.[O:27]1C[CH2:30][CH2:29][CH2:28]1.[CH3:32][N:33](C)[CH:34]=O.[Cl:37]CCl>>[CH3:7][N:8]([CH3:9])[CH2:30][CH2:29][CH2:28][OH:27].[ClH:37].[CH3:32][N:33]([CH3:34])[CH2:26][CH2:25][CH2:7][N:8]=[C:9]=[N:10][CH2:6][CH3:5] |f:5.6|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9-one
Quantity
500 mg
Type
reactant
Smiles
C(=O)(O)C1=CC2=C(NC(=N2)C2=CC=CC=3C(C4=CC=CC=C4C23)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCCO)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 261 μL
Name
Type
product
Smiles
Cl.CN(CCCN=C=NCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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